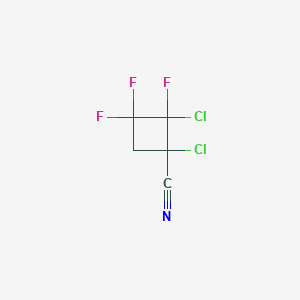
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile, also known as DCFBC, is a chemical compound with a unique structure and a wide range of applications in scientific research. DCFBC is a colorless liquid at room temperature with a boiling point of 87.8°C and a melting point of -37.2°C. It is a non-flammable, non-toxic and non-volatile compound that is used in a variety of lab experiments. DCFBC is a versatile compound that can be used in a variety of ways due to its unique structure and properties. In
科学的研究の応用
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile has a wide range of applications in scientific research. It is used as a solvent in organic synthesis, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile is used in the synthesis of polymers for use in medical devices, coatings, and other industrial applications.
作用機序
The mechanism of action of 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile is not fully understood. It is believed to be a nucleophilic reagent, meaning it can act as a Lewis base to form covalent bonds with electrophilic centers in organic molecules. This allows 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile to act as a catalyst in the synthesis of organic compounds. Additionally, 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile is believed to act as a Lewis acid in certain reactions, such as the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile are not well understood. It is believed to be non-toxic and non-irritating, but further research is needed to fully understand its effects on the human body. It is not known to be mutagenic, carcinogenic, or teratogenic.
実験室実験の利点と制限
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile has several advantages for use in lab experiments. It is a non-flammable, non-toxic, and non-volatile compound that can be used as a solvent in organic synthesis, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of polymers. Additionally, it has a low boiling point and a wide range of temperatures at which it can be used.
However, there are also some limitations to using 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile in lab experiments. It is not very soluble in water, so it cannot be used in aqueous solutions. Additionally, it is not very reactive, so it may not be suitable for certain reactions.
将来の方向性
There are several potential future directions for 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, research could be done to explore its potential as a catalyst in the synthesis of polymers for use in medical devices, coatings, and other industrial applications.
合成法
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile can be synthesized from a variety of starting materials including dichloromethane and trifluorocyclobutane. The synthesis of 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile involves the reaction of dichloromethane and trifluorocyclobutane in the presence of a catalytic amount of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of 80-90°C for several hours. The reaction is exothermic and the reaction rate can be increased by increasing the temperature or by adding a catalyst. The reaction yields a colorless liquid product with a boiling point of 87.8°C and a melting point of -37.2°C.
特性
IUPAC Name |
1,2-dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N/c6-3(2-11)1-4(8,9)5(3,7)10/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVSTWGCCFPXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)(C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
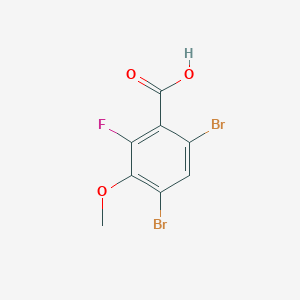
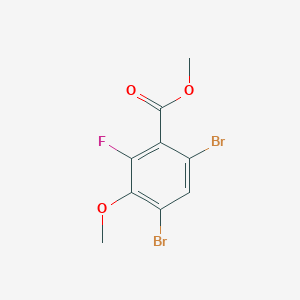
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)




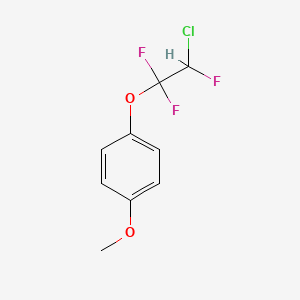
![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)
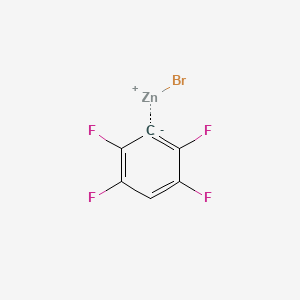
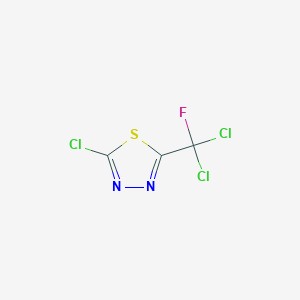
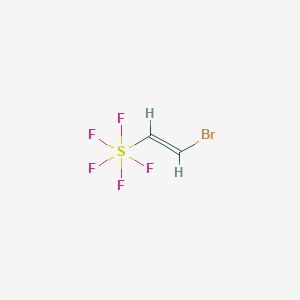
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)